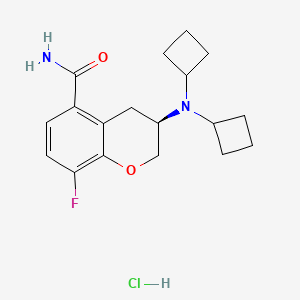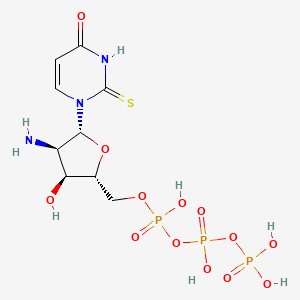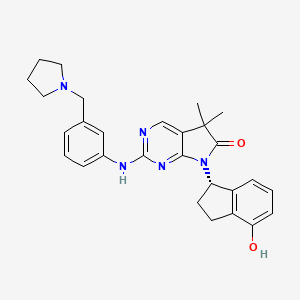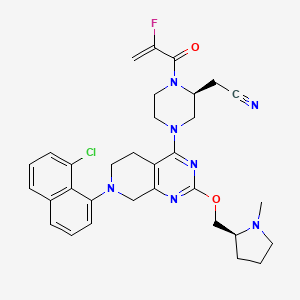
NAD 299 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
NAD 299 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the interactions of 5-hydroxytryptamine receptors. In biology, it is used to investigate the role of these receptors in various physiological processes. In medicine, NAD 299 hydrochloride is studied for its potential therapeutic effects in conditions such as depression and anxiety. In industry, it is used in the development of new drugs and therapeutic agents .
作用機序
NAD 299 塩酸塩は、5-ヒドロキシトリプタミン1A受容体に選択的に結合して阻害することで作用を発揮します。この阻害は、セロトニン作動性ニューロンの発火率の上昇につながり、それによって選択的セロトニン再取り込み阻害薬の作用が強化されます。 このメカニズムに関与する分子標的には、5-ヒドロキシトリプタミン1A受容体とさまざまな下流シグナル伝達経路が含まれます。 .
類似化合物の比較
類似化合物: NAD 299 塩酸塩に類似する化合物には、WAY-100635やピンドロールなどの他の5-ヒドロキシトリプタミン1A受容体拮抗薬が含まれます。 これらの化合物は、5-ヒドロキシトリプタミン1A受容体を阻害しますが、化学構造と受容体に対する親和性は異なります。 .
独自性: NAD 299 塩酸塩は、5-ヒドロキシトリプタミン1A受容体に対する高い親和性と選択性でユニークです。 これは、研究において貴重なツールであり、セロトニン作動性機能不全を伴う状態に対する潜在的な治療薬です。 .
生化学分析
Biochemical Properties
NAD 299 hydrochloride plays a significant role in biochemical reactions, particularly as a 5-HT1A receptor antagonist . It interacts with enzymes and proteins involved in serotonin reuptake, and its high affinity for the 5-HT1A receptor suggests strong binding interactions .
Cellular Effects
NAD 299 hydrochloride influences cell function by interacting with the 5-HT1A receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism, particularly those related to serotonergic cell firing .
Molecular Mechanism
At the molecular level, NAD 299 hydrochloride exerts its effects through binding interactions with the 5-HT1A receptor . This binding can lead to enzyme inhibition or activation, and changes in gene expression, particularly those related to serotonin reuptake .
Temporal Effects in Laboratory Settings
Its role as a 5-HT1A receptor antagonist suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
Its role as a 5-HT1A receptor antagonist suggests potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
NAD 299 hydrochloride is involved in metabolic pathways related to serotonin reuptake . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its high affinity for the 5-HT1A receptor suggests potential interactions with transporters or binding proteins .
Subcellular Localization
Its role as a 5-HT1A receptor antagonist suggests potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: NAD 299 塩酸塩の合成には、(3R)-3-(ジシクロブチルアミノ)-8-フルオロ-3,4-ジヒドロ-2H-1-ベンゾピラン-5-カルボキサミドと塩酸の反応が含まれます。 反応条件は通常、水またはジメチルスルホキシドなどの溶媒の使用を含み、反応は高い収率と純度を確保するために制御された温度と圧力下で行われます。 .
工業生産方法: NAD 299 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高容量反応器と厳格な品質管理対策の使用が含まれ、最終製品の一貫性と純度が確保されます。 化合物はその後、結晶化またはクロマトグラフィーなどの技術を使用して精製されます。 .
化学反応の分析
反応の種類: NAD 299 塩酸塩は、ジシクロブチルアミノ基やフルオロ基などの官能基の存在により、主に置換反応を受けます。 これらの反応は通常、化合物の分解を防ぐために穏やかな条件下で行われます。 .
一般的な試薬と条件: NAD 299 塩酸塩を含む反応に使用される一般的な試薬には、塩酸、ジメチルスルホキシド、およびさまざまな有機溶媒が含まれます。 反応は通常、室温またはわずかに上昇した温度で行われ、最適な反応速度と収率が確保されます。 .
生成される主要な生成物: NAD 299 塩酸塩を含む反応から生成される主要な生成物は、通常、元の化合物の誘導体であり、官能基が修飾されています。 これらの誘導体は、新しい治療薬のさらなる研究開発によく使用されます。 .
科学研究アプリケーション
NAD 299 塩酸塩は、化学、生物学、医学、および産業の分野において、幅広い科学研究用途があります。化学では、5-ヒドロキシトリプタミン受容体の相互作用を研究するためのツールとして使用されます。生物学では、これらの受容体がさまざまな生理学的プロセスで果たす役割を調査するために使用されます。医学では、NAD 299 塩酸塩は、うつ病や不安などの状態における潜在的な治療効果について研究されています。 産業では、新しい薬物や治療薬の開発に使用されています。 .
類似化合物との比較
Similar Compounds: Similar compounds to NAD 299 hydrochloride include other 5-hydroxytryptamine 1A receptor antagonists such as WAY-100635 and pindolol. These compounds also inhibit the 5-hydroxytryptamine 1A receptor but differ in their chemical structure and affinity for the receptor .
Uniqueness: NAD 299 hydrochloride is unique in its high affinity and selectivity for the 5-hydroxytryptamine 1A receptor. This makes it a valuable tool in research and a potential therapeutic agent for conditions involving serotonergic dysfunction .
特性
IUPAC Name |
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2.ClH/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1H/t13-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZJANKLCPHEEX-BTQNPOSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609321.png)



![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)


